4-(tert-Butyl)-N-(4-isopropylphenyl)aniline
Overview
Description
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline: is an organic compound that features a tert-butyl group and an isopropylphenyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline typically involves the reaction of 4-isopropylaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of structural modifications on the activity of aniline derivatives. It may also serve as a model compound for investigating the interactions of aromatic amines with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features can be exploited to develop drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl and isopropylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the isopropylphenyl group.
N-(4-Isopropylphenyl)aniline: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-N-phenylaniline: Similar structure but lacks the isopropyl group.
Uniqueness: 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline is unique due to the presence of both tert-butyl and isopropylphenyl groups. This combination of substituents imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. The dual substitution pattern can enhance the compound’s stability, solubility, and overall performance in various applications.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-propan-2-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-14(2)15-6-10-17(11-7-15)20-18-12-8-16(9-13-18)19(3,4)5/h6-14,20H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQSJBUBCKHJFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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